molecular formula C9H18O5 B13898791 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol CAS No. 39163-81-0

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol

Cat. No.: B13898791
CAS No.: 39163-81-0
M. Wt: 206.24 g/mol
InChI Key: CZUBQUARCSECDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol is a chemical compound with the molecular formula C9H16O5 It is a derivative of cyclopentanone, characterized by the presence of four hydroxymethyl groups attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol can be synthesized through the reaction of cyclopentanone with formaldehyde in the presence of a base. The reaction typically involves the use of sodium hydroxide as a catalyst, and the process is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form cyclopentane derivatives.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives with carboxylic acid groups.

    Reduction: Formation of cyclopentane derivatives.

    Substitution: Formation of halogenated or aminated cyclopentane derivatives.

Scientific Research Applications

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound’s unique structure allows it to modulate specific biochemical pathways, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone
  • 2,2,5,5-Tetrakis(methyl)cyclopentanone
  • 2,2,5,5-Tetrakis(aminomethyl)cyclopentanone

Uniqueness

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol is unique due to the presence of four hydroxymethyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s reactivity and enable its use in a variety of chemical transformations and applications.

Properties

CAS No.

39163-81-0

Molecular Formula

C9H18O5

Molecular Weight

206.24 g/mol

IUPAC Name

2,2,5,5-tetrakis(hydroxymethyl)cyclopentan-1-ol

InChI

InChI=1S/C9H18O5/c10-3-8(4-11)1-2-9(5-12,6-13)7(8)14/h7,10-14H,1-6H2

InChI Key

CZUBQUARCSECDN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1(CO)CO)O)(CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.